Sorbifolin
CAS No.: 23130-22-5
Cat. No.: VC21340209
Molecular Formula: C16H12O6
Molecular Weight: 300.26 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 23130-22-5 |
---|---|
Molecular Formula | C16H12O6 |
Molecular Weight | 300.26 g/mol |
IUPAC Name | 5,6-dihydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one |
Standard InChI | InChI=1S/C16H12O6/c1-21-13-7-12-14(16(20)15(13)19)10(18)6-11(22-12)8-2-4-9(17)5-3-8/h2-7,17,19-20H,1H3 |
Standard InChI Key | UWARRXZVZDFPQU-UHFFFAOYSA-N |
SMILES | COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)O)O)O |
Canonical SMILES | COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)O)O)O |
Chemical Structure and Properties
Sorbifolin, also known as scutellarein 7-methyl ether, is a monomethoxyflavone and trihydroxyflavone with the molecular formula C16H12O6 . It belongs to the flavone subclass of flavonoids, characterized by a 2-phenylchromen-4-one backbone structure. The compound has a molecular weight of 300.26 g/mol and is identified by the CAS number 23130-22-5 . Structurally, sorbifolin features hydroxyl groups at positions 5, 6, and 4', with a methoxy group at position 7, giving it its systematic IUPAC name: 5,6-dihydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one .
Physically, sorbifolin appears as a light yellow to yellow solid compound . Its structure provides it with distinctive biochemical properties that contribute to its biological activities. The arrangement of hydroxyl and methoxy groups on the flavone skeleton is particularly important for its function and interactions with biological targets.
Chemical Identifiers and Synonyms
Sorbifolin is registered in various chemical databases and is known by several synonyms. These include ladanetin, scutellarein 7-methyl ether, and 5,6,4'-trihydroxy-7-methoxyflavone . The compound is indexed in multiple chemical databases with identifiers such as ChEBI ID: CHEBI:192701, ChEMBL ID: CHEMBL3740428, and DSSTox Substance ID: DTXSID70177697 . These standardized identifiers facilitate cross-referencing across scientific literature and databases.
Table 1: Chemical Properties of Sorbifolin
Property | Value |
---|---|
Chemical Formula | C16H12O6 |
Molecular Weight | 300.26 g/mol |
CAS Number | 23130-22-5 |
Appearance | Light yellow to yellow solid |
IUPAC Name | 5,6-dihydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one |
Purity (LCMS) | 99.58% (in commercial samples) |
Natural Sources and Occurrence
Sorbifolin has been identified in several plant species, with notable occurrences in specific genera and families. According to the available data, the compound has been reported in Pulicaria uliginosa, a member of the Asteraceae family . This finding was documented in a 2005 study that specifically identified and isolated sorbifolin from this plant species, highlighting its presence in the natural world .
Additionally, PubChem data indicates that sorbifolin has been found in Lagochilus leiacanthus (a member of the Lamiaceae family) and Sorbaria sorbifolia var. stellipila (from the Rosaceae family) . The compound's name "sorbifolin" appears to be derived from its identification in Sorbaria sorbifolia, suggesting this may have been one of the original sources from which it was isolated.
Pharmacological Activities
Sorbifolin exhibits a range of pharmacological activities, with the most extensively studied being its potential anticancer properties. Research has increasingly focused on its molecular mechanisms of action and potential therapeutic applications.
Anticancer Properties and EYA3 Inhibition
One of the most significant findings regarding sorbifolin is its potential as an inhibitor of the EYA3 protein in Ewing Sarcoma (EWS) . EYA3 is considered a therapeutic drug target for EWS, and in silico screening analysis of medicinal compounds revealed that sorbifolin shows interactive affinity for EYA3 active residues . This interaction suggests potential utility in treating this aggressive pediatric cancer.
Studies have demonstrated that sorbifolin can induce cytotoxicity in EWS cells, particularly the A673 cell line, with an IC50 log value of 2.48371 μmol . Comparative studies have shown that sorbifolin had a better IC50 value than 1,7-dihydroxy-3-methylanthracene-9,10-dione, providing further evidence for its potential as a lead candidate for EWS treatment .
Effects on Gene Expression
Sorbifolin has demonstrated the ability to modulate the expression of several genes relevant to cancer progression. The compound has been shown to:
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Downregulate E2F5 (81.7% suppression) - E2F5 is continuously increased in Ewing Sarcoma, allowing uninterrupted cell division. By downregulating this gene, sorbifolin may help prevent tumor formation and expansion .
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Downregulate STEAP1 (75.2% suppression) - STEAP1 is involved in the formation of invasive phenotypes and cell metastasis. Sorbifolin's ability to decrease STEAP1 expression may reduce the invasive potential of cancer cells .
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Upregulate NOTCH1 (82.4% modulation) - The NOTCH1 pathway is associated with tumor cell apoptosis, and its downregulation reduces apoptosis. By stimulating NOTCH1, sorbifolin may induce apoptosis in tumor cells .
Table 2: Gene Expression Pattern Induced by Sorbifolin in Ewing Sarcoma
Gene | Expression Change | % Inhibition/Modulation | Function in Ewing Sarcoma |
---|---|---|---|
E2F5 | Downregulation | 81.7% | Suppression increases tumor cell division |
STEAP1 | Downregulation | 75.2% | Stimulates invasive phenotype formations |
NOTCH1 | Upregulation | 82.4% | Downregulation reduces tumor cell apoptosis |
Molecular Mechanisms of Action
The biological activity analysis of sorbifolin using Prediction of Activity Spectra for Substances (PASS) has revealed several mechanisms that may contribute to its anticancer properties :
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HIF1-alpha expression inhibition - By inhibiting hypoxia-inducible factor 1-alpha (HIF1-alpha) expression, sorbifolin may prevent the proliferation of tumor cells and induce apoptosis .
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TP53 upregulation - Sorbifolin can upregulate the activity of tumor protein p53 (TP53), which increases tumor suppressor activity .
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Anti-neoplastic properties - The compound has demonstrated general anti-neoplastic activities that may contribute to its potential as a cancer therapeutic .
Condition | Storage Temperature | Duration | Notes |
---|---|---|---|
Solid form | 4°C | - | Protect from light |
In solvent | -80°C | 6 months | Protect from light |
In solvent | -20°C | 1 month | Protect from light |
Research Applications and Future Directions
Sorbifolin has shown promise as a lead candidate for drug development, particularly for Ewing Sarcoma treatment. In silico studies have demonstrated its affinity for the EYA3 protein target, and its favorable toxicity profile and molecular mechanisms make it a compound of interest for further investigation .
Currently, the results of in silico studies on sorbifolin are being analyzed through in vitro testing to corroborate the computational findings . This represents an important step in the drug development pipeline, potentially moving sorbifolin closer to preclinical and eventually clinical studies if the results continue to be promising.
Future research directions may include:
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More detailed investigations of sorbifolin's pharmacokinetics and pharmacodynamics
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Exploration of structure-activity relationships to develop more potent derivatives
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Combination studies with established cancer therapeutics
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Expanded toxicological assessments to better characterize its safety profile
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Studies on other potential biological activities beyond its anticancer properties
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